molecular formula C10H11ClF3NO2 B2837761 2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride CAS No. 2551115-20-7

2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride

Cat. No.: B2837761
CAS No.: 2551115-20-7
M. Wt: 269.65
InChI Key: LHONWRJWZHCDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride is a useful research compound. Its molecular formula is C10H11ClF3NO2 and its molecular weight is 269.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Acids in Environmental and Industrial Applications

Organic acids, like acetic, formic, and citric acids, have shown versatile applications in environmental and industrial sectors due to their less corrosive nature and effectiveness in various processes. For instance, these acids are utilized in oil and gas operations for acidizing jobs to enhance production by removing formation damage and dissolving drilling-mud filter cakes. The advantages of using organic acids over traditional hydrochloric acid (HCl) include reduced corrosion rates and deeper penetration without the formation of damaging sludge, particularly in high-temperature applications. The strategic combination of these acids with other chemicals can mitigate challenges associated with the solubility of reaction-product salts, highlighting the importance of organic acids in improving operational efficiency and environmental sustainability in the energy sector (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Phosphonic Acid: Synthesis and Applications

Phosphonic acid, characterized by a direct carbon-phosphorus bond, demonstrates significant biological and pharmacological effects due to its structural analogy with the phosphate moiety. It finds applications across a wide array of fields, including drug development, bone targeting, and the design of supramolecular materials. The synthetic routes for phosphonic acids vary, with methods leveraging dichlorophosphine, phosphonodiamide, or direct use of phosphorous acid. This diversity in synthesis approaches allows for the exploration of phosphonic acids in various research and industrial applications, underscoring their potential in developing new materials and therapeutic agents (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Hydrophilic Interaction Chromatography (HILIC) for Polar Compounds

Hydrophilic interaction chromatography (HILIC) serves as an effective analytical technique for separating polar, weakly acidic, or basic samples. This method is particularly valuable for compounds that show poor retention in reversed-phase liquid chromatography. HILIC employs polar columns and aqueous-organic mobile phases rich in organic solvents, such as acetonitrile, facilitating enhanced ionization in mass spectrometric analysis. The versatility of HILIC in handling a wide range of compounds, including peptides, proteins, and other polar molecules, makes it an indispensable tool in analytical chemistry for both research and industrial applications (Jandera, 2011).

Properties

IUPAC Name

2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c1-5-2-3-6(8(14)9(15)16)4-7(5)10(11,12)13;/h2-4,8H,14H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHONWRJWZHCDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)O)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.